

In-Depth Technical Guide: 1,2-Dibromo-3-methylbutane (CAS 10288-13-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromo-3-methylbutane

Cat. No.: B087708

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound with CAS number 10288-13-8, identified as **1,2-Dibromo-3-methylbutane**. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The information compiled herein focuses on the chemical and physical properties, synthesis, and reactivity of **1,2-Dibromo-3-methylbutane**.

It is important to note that extensive literature searches have revealed a significant lack of data regarding the biological activity, mechanism of action, and specific toxicological profile of **1,2-Dibromo-3-methylbutane**. The primary application of this compound appears to be as a chemical intermediate in organic synthesis. Therefore, this guide will focus on its chemical characteristics and synthetic applications.

Chemical and Physical Properties

1,2-Dibromo-3-methylbutane is a halogenated alkane. Its core structure consists of a butane chain with bromine atoms substituted at the first and second carbon positions and a methyl group at the third position.

Table 1: Physical and Chemical Properties of **1,2-Dibromo-3-methylbutane**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ Br ₂	[1]
Molecular Weight	229.94 g/mol	[1]
IUPAC Name	1,2-dibromo-3-methylbutane	[1]
Synonyms	Butane, 1,2-dibromo-3-methyl-	[1]
Appearance	Data not available	
Boiling Point	177 °C at 760 mmHg	[2]
Melting Point	-28.63 °C (estimate)	[2]
Density	1.663 g/cm ³	[2]
Refractive Index	1.5069	[2]
Flash Point	54.4 °C	[2]
Vapor Pressure	1.43 mmHg at 25 °C	[2]
LogP (Octanol-Water Partition Coefficient)	2.80080	[2]
SMILES	CC(C)C(CBr)Br	[1]
InChIKey	XCVOFNNXLRFMGX-UHFFFAOYSA-N	[1]

Synthesis and Reactivity

1,2-Dibromo-3-methylbutane is typically synthesized via the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene. This reaction proceeds through a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Experimental Protocol: Synthesis of 1,2-Dibromo-3-methylbutane

Objective: To synthesize **1,2-Dibromo-3-methylbutane** from 3-methyl-1-butene and bromine.

Materials:

- 3-methyl-1-butene
- Bromine (Br_2)
- A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Sodium thiosulfate solution (for quenching excess bromine)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

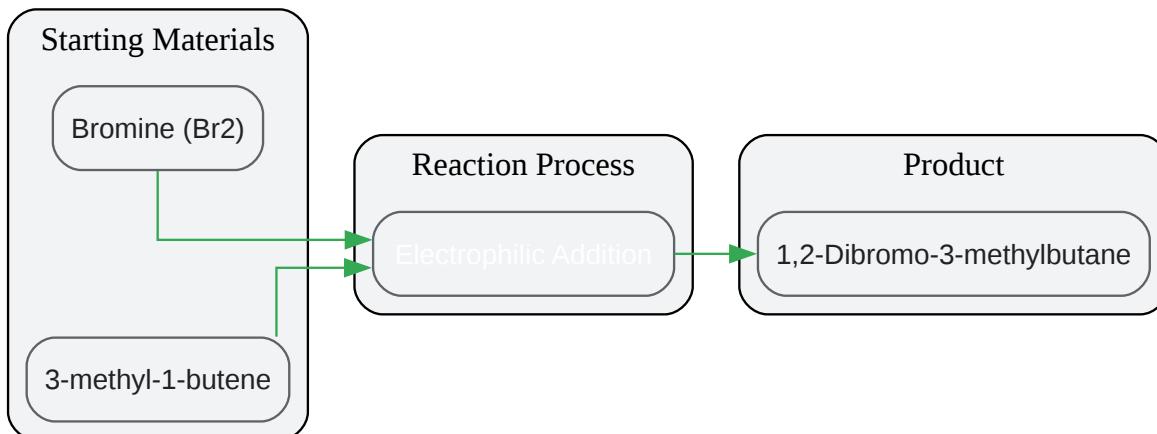
- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known amount of 3-methyl-1-butene in an inert solvent.
- Cool the flask in an ice bath to control the reaction temperature, as the bromination of alkenes is an exothermic process.
- Slowly add a stoichiometric equivalent of bromine, dissolved in the same inert solvent, to the stirred solution of the alkene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
- After the addition is complete, allow the reaction mixture to stir for an additional period at room temperature to ensure the reaction goes to completion.
- Quench any unreacted bromine by washing the reaction mixture with a dilute aqueous solution of sodium thiosulfate. The reddish-brown color will disappear completely.
- Separate the organic layer and wash it with water and brine.

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, **1,2-Dibromo-3-methylbutane**, can be purified by distillation if necessary.

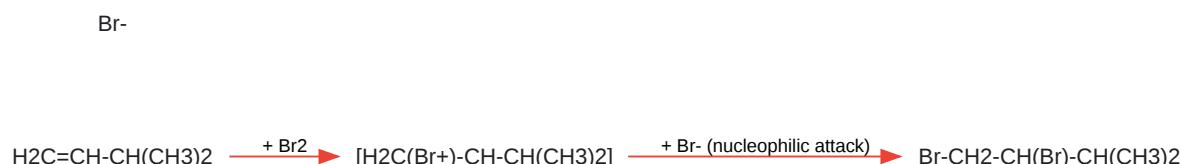
Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Reactivity

As a vicinal dibromide, **1,2-Dibromo-3-methylbutane** can undergo various chemical transformations, making it a useful intermediate in organic synthesis. Key reactions include:


- Elimination Reactions: Treatment with a strong base can lead to the formation of alkenes or alkynes through dehydrobromination.
- Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce different functional groups.

Biological Activity and Mechanism of Action


Despite a thorough review of scientific literature, no significant data was found regarding the biological activity, pharmacological effects, or mechanism of action of **1,2-Dibromo-3-methylbutane**. There is no information to suggest that this compound has been investigated as a potential therapeutic agent or that it targets any specific biological pathways. The primary focus of research on this compound has been its application in chemical synthesis.

Mandatory Visualizations

Given the absence of known biological signaling pathways for **1,2-Dibromo-3-methylbutane**, the following diagrams illustrate its synthesis workflow and the logical relationship in its formation mechanism.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,2-Dibromo-3-methylbutane**.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the formation of **1,2-Dibromo-3-methylbutane**.

Conclusion

1,2-Dibromo-3-methylbutane (CAS 10288-13-8) is a vicinal dibromide with well-characterized chemical and physical properties. Its primary role in the scientific landscape is that of a reagent and intermediate in organic synthesis, most notably produced by the electrophilic addition of bromine to 3-methyl-1-butene. For professionals in drug development and biomedical research, the critical takeaway is the current absence of documented biological activity or toxicological data for this specific compound. Any consideration of this molecule in a biological context would require foundational *in vitro* and *in vivo* studies to be conducted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dibromo-3-methylbutane | C5H10Br2 | CID 139124 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,2-Dibromo-3-methylbutane (CAS 10288-13-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087708#properties-and-information-for-cas-number-10288-13-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

